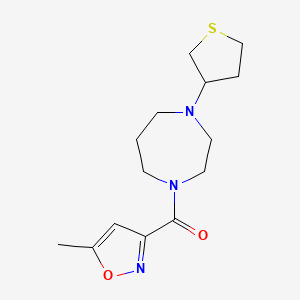

(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Description

The compound (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone features a 1,4-diazepane core substituted with a tetrahydrothiophen-3-yl group and linked to a 5-methylisoxazole moiety via a methanone bridge.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-11-9-13(15-19-11)14(18)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,12H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCPCJAGBJLANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the diazepane and tetrahydrothiophene moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the diazepane nitrogen atoms or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It could be used in the treatment of various diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and diazepane moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and pharmacological distinctions between the target compound and related diazepane-based derivatives:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Primary Indication/Activity | Reference(s) |

|---|---|---|---|---|---|

| Target Compound | 1,4-Diazepane | 5-Methylisoxazol-3-yl, Tetrahydrothiophen-3-yl | ~364 (estimated) | Not explicitly reported | - |

| Suvorexant (MK-4305) | 1,4-Diazepane | 5-Chlorobenzo[d]oxazol-2-yl, 5-Methyl-2-(2H-1,2,3-triazol-2-yl)phenyl | 474.92 | Insomnia (Dual Orexin Antagonist) | |

| (5-Chloropyridin-3-yl)-[4-(2-chlorobenzyl)-1,4-diazepan-1-yl]methanone | 1,4-Diazepane | 5-Chloropyridin-3-yl, 2-Chlorobenzyl | 364.27 | Not explicitly reported | |

| 4-(Methoxyphenoxypropyl)-1,4-diazepan-1-ylmethanone | 1,4-Diazepane | 2-Thienyl, 4-Methoxyphenoxypropyl | ~450 (estimated) | Not explicitly reported |

Key Observations:

- Suvorexant (MK-4305) shares the 1,4-diazepane core but incorporates aromatic substituents (benzoxazole and triazole), enhancing rigidity and orexin receptor binding .

- Chloropyridine/chlorobenzyl analogue () demonstrates how halogenation and aromaticity influence physicochemical properties but lacks reported CNS activity.

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Suvorexant : Potent dual orexin receptor antagonist (IC₅₀ ~0.6 nM for OX1/OX2), leveraging its benzoxazole and triazole groups for hydrophobic interactions .

- Isoxazole’s electron-rich nature could engage in hydrogen bonding distinct from triazole .

Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

- Diazepane Substitution : Bulky, aromatic groups (e.g., Suvorexant’s benzoxazole) enhance receptor binding, while flexible substituents (e.g., tetrahydrothiophene) may alter pharmacokinetics .

- Heterocyclic Moieties : Isoxazole (target) vs. triazole (Suvorexant) differences impact electron distribution and hydrogen-bonding capacity, influencing target engagement .

Biological Activity

(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the isoxazole ring followed by the introduction of the diazepane and tetrahydrothiophene moieties. The reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in drug development.

- Receptor Binding : The compound has shown potential in binding to certain receptors, influencing various biological pathways.

Case Studies

- Enzyme Inhibition Studies :

- Receptor Interaction :

The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively at active sites, altering the function of these targets and modulating biological pathways.

Comparative Analysis

To understand its uniqueness, we compare this compound with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, receptor binding |

| (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone | Similar | Moderate enzyme inhibition |

| (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propanone | Similar | Low receptor affinity |

Research Findings

Recent studies have focused on the pharmacological applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.